3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dinitrophenoxy group, a hydroxypropyl chain, and an imidazolidine-2,4-dione core. It has applications in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the 2,4-dinitrophenoxy precursor, which is then reacted with a hydroxypropyl derivative. The final step involves the formation of the imidazolidine-2,4-dione ring through cyclization reactions under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields ketones or aldehydes, while reduction of the nitro groups results in amines .
Scientific Research Applications
3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets through its reactive functional groups. The dinitrophenoxy group can participate in electron transfer reactions, while the hydroxypropyl chain can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but lacks the imidazolidine-2,4-dione core.
3-(2,4-Dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: Contains a chromenone core instead of an imidazolidine-2,4-dione ring
Uniqueness
3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of a dinitrophenoxy group, a hydroxypropyl chain, and an imidazolidine-2,4-dione core. This unique structure imparts specific reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
301160-89-4 |
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Molecular Formula |
C14H16N4O8 |
Molecular Weight |
368.30 g/mol |
IUPAC Name |
3-[3-(2,4-dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N4O8/c1-14(2)12(20)16(13(21)15-14)6-9(19)7-26-11-4-3-8(17(22)23)5-10(11)18(24)25/h3-5,9,19H,6-7H2,1-2H3,(H,15,21) |
InChI Key |
JOWNVSFNESNSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O)C |
solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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